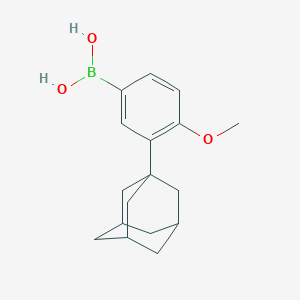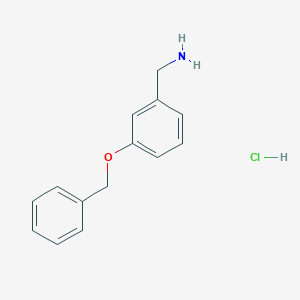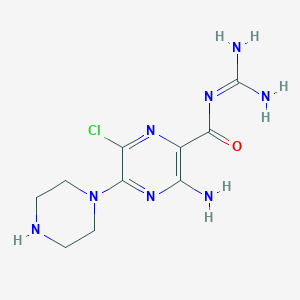
N(5)-Piperazine-amiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(5)-Piperazine-amiloride, also known as PPA, is a small molecule inhibitor that has been extensively used in scientific research. It is a derivative of amiloride, a potassium-sparing diuretic drug, and has been found to have a wide range of applications in various fields of research.
Wirkmechanismus
N(5)-Piperazine-amiloride works by inhibiting the activity of various ion channels and transporters. It has been found to bind to the extracellular domain of ASICs, thereby inhibiting their activity. N(5)-Piperazine-amiloride also inhibits the activity of NHE by binding to the cytoplasmic domain of the transporter. The inhibition of these ion channels and transporters leads to a decrease in the intracellular concentration of protons and sodium ions, which in turn affects various physiological processes.
Biochemische Und Physiologische Effekte
N(5)-Piperazine-amiloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of ASICs, which are involved in pain perception and neurodegenerative diseases. N(5)-Piperazine-amiloride has also been found to inhibit the activity of NHE, which is involved in regulating intracellular pH. Additionally, N(5)-Piperazine-amiloride has been found to affect various physiological processes, including cell migration, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N(5)-Piperazine-amiloride has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and use in experiments. It has also been extensively studied and has a well-established mechanism of action. However, N(5)-Piperazine-amiloride also has some limitations. It has been found to have off-target effects, which can lead to unintended consequences in experiments. Additionally, N(5)-Piperazine-amiloride has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N(5)-Piperazine-amiloride. One area of research is the development of more specific and potent inhibitors of ASICs and NHE. Another area of research is the study of the role of N(5)-Piperazine-amiloride in various physiological processes, including cell migration, cell proliferation, and apoptosis. Additionally, the use of N(5)-Piperazine-amiloride in drug development for the treatment of pain and neurodegenerative diseases is an area of active research. Overall, the study of N(5)-Piperazine-amiloride has the potential to lead to a better understanding of ion channels and transporters and their role in various physiological processes.
Synthesemethoden
N(5)-Piperazine-amiloride can be synthesized from amiloride through a simple reaction with piperazine. The reaction involves the addition of piperazine to the amiloride molecule, which results in the formation of N(5)-Piperazine-amiloride. The synthesis of N(5)-Piperazine-amiloride is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N(5)-Piperazine-amiloride has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been found to be effective in inhibiting the activity of acid-sensing ion channels (ASICs), which are involved in pain perception and neurodegenerative diseases. N(5)-Piperazine-amiloride has also been found to inhibit the activity of the sodium-proton exchanger (NHE), which is involved in regulating intracellular pH. Additionally, N(5)-Piperazine-amiloride has been used to study the role of various ion channels and transporters in various physiological processes, including cell migration, cell proliferation, and apoptosis.
Eigenschaften
CAS-Nummer |
127628-91-5 |
|---|---|
Produktname |
N(5)-Piperazine-amiloride |
Molekularformel |
C10H15ClN8O |
Molekulargewicht |
298.73 g/mol |
IUPAC-Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-piperazin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H15ClN8O/c11-6-8(19-3-1-15-2-4-19)17-7(12)5(16-6)9(20)18-10(13)14/h15H,1-4H2,(H2,12,17)(H4,13,14,18,20) |
InChI-Schlüssel |
OJANHPFPUXFRED-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Andere CAS-Nummern |
127628-91-5 |
Synonyme |
5-PZA N(5)-piperazine-amiloride N(5)-piperazinylamiloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



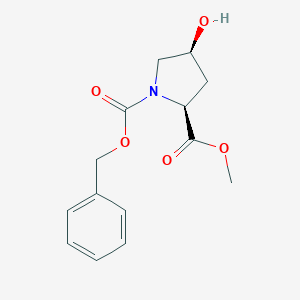
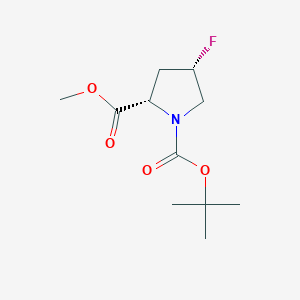
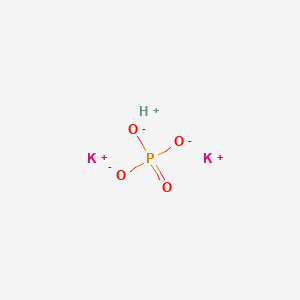
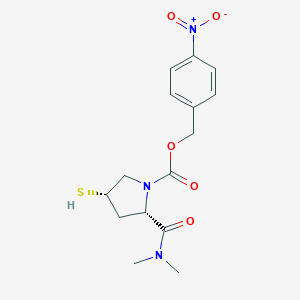
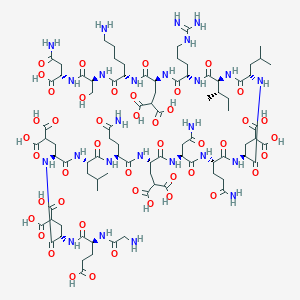
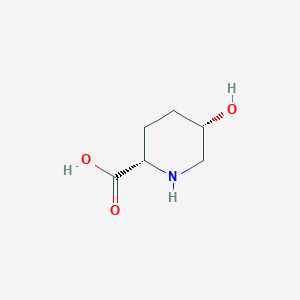
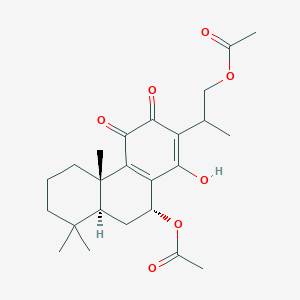

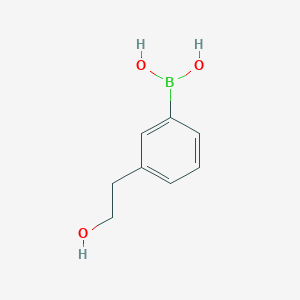
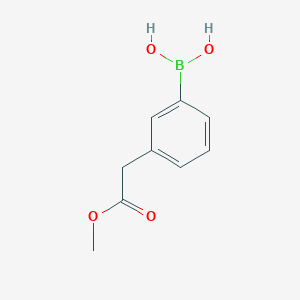
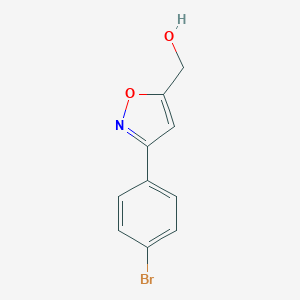
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
